molecular formula C11H6N4O3S B12806108 1-(5-(Hydroxy(oxido)amino)-2-pyridinyl)(1,3)thiazolo(5,4-b)pyridin-2(1H)-one CAS No. 60781-17-1

1-(5-(Hydroxy(oxido)amino)-2-pyridinyl)(1,3)thiazolo(5,4-b)pyridin-2(1H)-one

Cat. No.: B12806108
CAS No.: 60781-17-1
M. Wt: 274.26 g/mol
InChI Key: ATUDQQCICWKFHO-UHFFFAOYSA-N
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Description

1-(5-(Hydroxy(oxido)amino)-2-pyridinyl)(1,3)thiazolo(5,4-b)pyridin-2(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining pyridine, thiazole, and pyridinone moieties, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Hydroxy(oxido)amino)-2-pyridinyl)(1,3)thiazolo(5,4-b)pyridin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Pyridine ring construction: This involves the condensation of suitable aldehydes or ketones with ammonia or amines, followed by cyclization.

    Introduction of the hydroxy(oxido)amino group: This step often requires the use of oxidizing agents such as hydrogen peroxide or peracids to introduce the hydroxy(oxido)amino functionality.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(5-(Hydroxy(oxido)amino)-2-pyridinyl)(1,3)thiazolo(5,4-b)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy(oxido)amino group can be further oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction of the compound can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and thiazole rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, peracids.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents, acylating agents.

Major Products

    Oxidation products: Nitroso and nitro derivatives.

    Reduction products: Amine derivatives.

    Substitution products: Various substituted pyridine and thiazole derivatives.

Scientific Research Applications

1-(5-(Hydroxy(oxido)amino)-2-pyridinyl)(1,3)thiazolo(5,4-b)pyridin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(5-(Hydroxy(oxido)amino)-2-pyridinyl)(1,3)thiazolo(5,4-b)pyridin-2(1H)-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and nucleic acids.

    Pathways: The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar pyridine-based structure and exhibit comparable biological activities.

    2-aminothiazole derivatives: These compounds also contain a thiazole ring and are known for their antimicrobial and anticancer properties.

Uniqueness

1-(5-(Hydroxy(oxido)amino)-2-pyridinyl)(1,3)thiazolo(5,4-b)pyridin-2(1H)-one is unique due to its specific combination of pyridine, thiazole, and pyridinone moieties, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

60781-17-1

Molecular Formula

C11H6N4O3S

Molecular Weight

274.26 g/mol

IUPAC Name

1-(5-nitropyridin-2-yl)-[1,3]thiazolo[5,4-b]pyridin-2-one

InChI

InChI=1S/C11H6N4O3S/c16-11-14(8-2-1-5-12-10(8)19-11)9-4-3-7(6-13-9)15(17)18/h1-6H

InChI Key

ATUDQQCICWKFHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)SC(=O)N2C3=NC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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